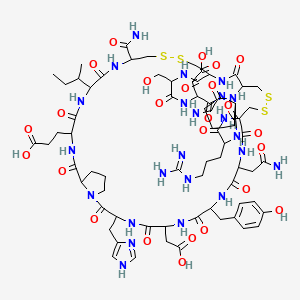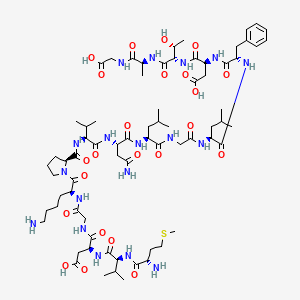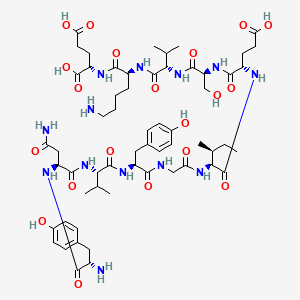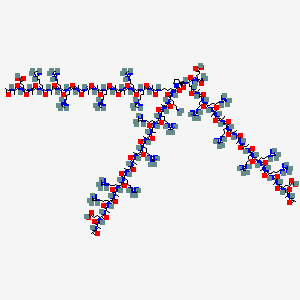
207113-06-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 207113-06-2 is known as Smcy HY Peptide (738-746). It is a H2-Db-restricted peptide corresponding to amino acids 738-746 of the Smcy protein .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in water, with a solubility of 90 mg/mL at 25°C . It should be stored at -20°C, protected from light, dry, and sealed .Wissenschaftliche Forschungsanwendungen
Legal and Copyright Framework in Scientific Research
- Reproducible Research Standard : The importance of reproducible research in scientific investigation is highlighted, emphasizing the need for a standardized approach to manage code, data structures, experimental design, documentation, and figures in scientific research (Stodden, 2009).
Software Development and Frameworks in Scientific Research
- Improving Programming Productivity : A discussion on how scientific software frameworks, particularly for grid computing, can improve programming productivity in scientific research, contrasting them with commercial software development practices (Appelbe et al., 2007).
Open Licensing for Scientific Innovation
- Encouraging Scientific Sharing and Collaboration : The paper proposes the Reproducible Research Standard to facilitate sharing and collaboration in scientific research, addressing the gap in current licensing structures (Stodden, 2009).
Data-Intensive Analysis in Scientific Research
- Supporting Data-Intensive Analysis : This study reviews various technologies that support data-intensive scientific processes and emphasizes the necessity of hybrid technologies for efficient research and analysis (Yao et al., 2014).
Software Licensing for Scientists
- Guide to Software Licensing for Scientists : This primer addresses the complexities of software licensing in scientific research, offering guidelines for scientists on choosing appropriate licenses and engaging with technology transfer offices (Morin et al., 2012).
Scientific Productivity and Academic Inventors
- Correlation Between Patenting and Publishing : This research investigates the relationship between patenting and publishing in Italian academic research, finding a strong positive correlation, especially when patents are owned by business partners (Breschi et al., 2007).
Data Sharing Practices in Science
- Practices and Perceptions in Data Sharing : This survey explores the current data sharing practices among scientists, highlighting the challenges in data preservation and the conditions under which scientists are willing to share their data (Tenopir et al., 2011).
Hackathons in Scientific Research
- Accelerating Discoveries Through Hackathons : The paper discusses how hackathons can enhance collaborative science, enabling peer review before publication and promoting reproducibility in scientific analyses (Ghouila et al., 2018).
Testing Framework for Legacy Scientific Code
- Unit Testing Framework for Legacy Code : This study introduces a unit testing framework for scientific legacy code, focusing on performance optimization and data reduction in large-scale scientific applications (Yao et al., 2017).
Big Data in Scientific Research
- Big Data Applications in Science : The paper illustrates the use of big data in scientific research, exemplified by the discovery of the Higgs boson particle (Krishnan, 2020).
Information Processing in Biological Research
- Information Processing System for Biology : An exploration of a computer-experiment system for biological research, focusing on enhancing experimental precision and data analysis in complex living organisms (McCann & Ray, 1966).
Crowdsourcing in Scientific Research
- Crowdsourcing for Scientific Advancement : This paper argues for horizontally distributed scientific research through crowdsourcing, emphasizing its potential benefits in tackling ambitious projects and improving the quality of research (Uhlmann et al., 2019).
In-House Scientific Research in Pharma Industry
- In-House Research in Pharmaceutical Industry : The study provides empirical evidence on the importance of in-house scientific research for pharmaceutical companies, highlighting its role in effectively utilizing external scientific information (Gambardella, 1992).
Reproducibility in Cloud-Based Scientific Experiments
- Cloud Computing in Scientific Reproducibility : This chapter discusses the role of cloud computing in ensuring the long-term preservation of programs and data for reproducible scientific experiments (de Oliveira et al., 2017).
Data/Code Archives in Economic Research
- Data and Code Archives in Economics : The essay emphasizes the role of data and program-code archives in making economic research replicable, discussing the benefits and challenges of mandatory data and code archives (Anderson et al., 2008).
Safety and Hazards
Eigenschaften
CAS-Nummer |
207113-06-2 |
|---|---|
Molekularformel |
C₄₈H₈₂N₁₈O₁₄S |
Molekulargewicht |
1167.34 |
Sequenz |
One Letter Code: KCSRNRQYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













